molecular formula C11H7F3N2O B6464880 4-(pyridin-3-yloxy)-2-(trifluoromethyl)pyridine CAS No. 2640969-16-8

4-(pyridin-3-yloxy)-2-(trifluoromethyl)pyridine

Cat. No.: B6464880
CAS No.: 2640969-16-8
M. Wt: 240.18 g/mol
InChI Key: BCXPTRCAHVWDMK-UHFFFAOYSA-N
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Description

4-(pyridin-3-yloxy)-2-(trifluoromethyl)pyridine (CAS 2640969-16-8) is a high-value chemical intermediate incorporating the privileged trifluoromethylpyridine (TFMP) motif. This structure is of significant interest in discovery research, particularly for the development of novel agrochemicals and pharmaceuticals. The compound features a pyridine ring substituted at the 2-position with a strongly electron-withdrawing trifluoromethyl (CF₃) group and at the 4-position with a pyridin-3-yloxy moiety . The trifluoromethyl group is a key structural feature known to enhance the biological activity of molecules by influencing their bioavailability, metabolic stability, and binding affinity . TFMP derivatives are a cornerstone of modern crop protection, found in over 20 approved agrochemicals, including herbicides such as fluazifop-butyl and fungicides like fluazinam . The biological activity of such compounds often stems from the ability of the TFMP moiety to interact with key enzymatic targets; for instance, some related phenoxypyridine derivatives have been designed and synthesized as potent inhibitors of protoporphyrinogen oxidase (PPO), a critical herbicide target . In the pharmaceutical arena, several TFMP-based molecules have received market approval, and many more are in clinical trials, highlighting the ongoing relevance of this chemical scaffold in drug discovery . With a molecular formula of C₁₁H₇F₃N₂O and a molecular weight of 240.18 g/mol , this compound is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-yloxy-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10-6-8(3-5-16-10)17-9-2-1-4-15-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXPTRCAHVWDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Pyridin 3 Yloxy 2 Trifluoromethyl Pyridine and Analogous Molecular Scaffolds

Strategies for Introducing the Trifluoromethyl Group onto Pyridine (B92270) Rings

The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring is a critical step that significantly influences the molecule's physicochemical and biological properties. Several distinct strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Halogen-Fluorine Exchange Reactions

One of the most established methods for synthesizing trifluoromethylpyridines involves the replacement of chlorine atoms with fluorine atoms in a trichloromethylpyridine precursor. acsgcipr.orgwikipedia.org This approach leverages the high reactivity of the trichloromethyl group towards fluorinating agents.

The conversion of a trichloromethyl (-CCl3) group to a trifluoromethyl group is typically achieved by treating a trichloromethylpyridine with a fluorinating agent. acsgcipr.orgwikipedia.org Historically, antimony trifluoride (SbF3) was a common reagent for this transformation, a method first reported for aromatic compounds in 1898. wikipedia.org In the 1930s, hydrogen fluoride (HF) became a viable alternative for liquid-phase reactions. wikipedia.org For instance, 2,3-dichloro-5-(trichloromethyl)pyridine can be fluorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. acsgcipr.orgwikipedia.org This method is particularly useful for the large-scale industrial production of various trifluoromethylpyridine isomers. acsgcipr.org

Both vapor-phase and liquid-phase processes are employed for the halogen-fluorine exchange. acsgcipr.orgmdpi.com Liquid-phase fluorination can be conducted using anhydrous hydrogen fluoride, sometimes with a catalyst like iron(III) chloride (FeCl3), at elevated temperatures and pressures. mdpi.com

Vapor-phase fluorination is often performed at high temperatures (>300°C) and can be conducted in a stepwise or simultaneous manner. acsgcipr.org In a stepwise approach, the pyridine derivative is first chlorinated in the vapor phase and then subsequently fluorinated. acsgcipr.org A simultaneous vapor-phase process involves reacting the starting material with both chlorine and hydrogen fluoride over a transition metal-based catalyst, such as iron fluoride. acsgcipr.org This simultaneous method has the advantage of being a one-step reaction to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. acsgcipr.org However, controlling the extent of chlorination on the pyridine ring can be challenging, often leading to the formation of multi-chlorinated by-products. acsgcipr.org

Process TypeReactantsConditionsKey ProductsReference
Liquid-Phase2,3-dichloro-5-(trichloromethyl)pyridine, HF, FeCl3Superatmospheric pressure, 170-180°C2,3-dichloro-5-(trifluoromethyl)pyridine mdpi.com
Vapor-Phase (Stepwise)2-chloro-5-methylpyridine (B98176) -> 2,3-dichloro-5-(trichloromethyl)pyridine ->High Temperature2,3-dichloro-5-(trifluoromethyl)pyridine acsgcipr.org
Vapor-Phase (Simultaneous)3-picoline, Cl2, HF>300°C, Transition metal catalyst2-chloro-5-(trifluoromethyl)pyridine, 2-chloro-3-(trifluoromethyl)pyridine acsgcipr.org

Cyclocondensation Approaches Utilizing Trifluoromethyl-Containing Building Blocks

An alternative to modifying an existing pyridine ring is to construct the ring from acyclic precursors, where one of the components already contains the trifluoromethyl group. acsgcipr.orgorganic-chemistry.org This "building block" approach offers a high degree of control over the final substitution pattern.

Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate, ethyl 2,2,2-trifluoroacetate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. acsgcipr.orgorganic-chemistry.org These synthons can be used in various classical pyridine syntheses, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-keto ester, an aldehyde, and a nitrogen source like ammonia. libretexts.orgyoutube.comresearchgate.net For example, the synthesis of dithiopyr and thiazopyr, two agrochemicals, starts with a cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate. acsgcipr.org The Kröhnke pyridine synthesis is another multicomponent reaction that can utilize trifluoromethylated building blocks, such as 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, to produce 2-trifluoromethyl pyridines. synarchive.com

Building BlockReaction TypeProduct TypeReference
Ethyl 4,4,4-trifluoro-3-oxobutanoateCyclocondensationTetrahydro-2H-pyran intermediate for agrochemicals acsgcipr.org
1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromideKröhnke Reaction2-Trifluoromethyl pyridines synarchive.com
β-Trifluoromethylated acrylatesVarious CycloadditionsTrifluoromethyl-substituted heterocycles researchgate.net

Direct C-H Trifluoromethylation Methodologies

More recently, methods for the direct trifluoromethylation of C-H bonds on the pyridine ring have gained significant attention. These methods avoid the need for pre-functionalized substrates, offering a more atom-economical approach. wikipedia.orgnih.gov

Direct C-H trifluoromethylation can proceed through radical, nucleophilic, or electrophilic pathways. nih.gov One notable strategy involves the activation of the pyridine ring by forming an N-methylpyridine quaternary ammonium salt. wikipedia.orgstackexchange.com This pyridinium (B92312) salt can then be treated with a trifluoromethyl source, such as trifluoroacetic acid in the presence of silver carbonate, to achieve highly regioselective trifluoromethylation. wikipedia.orgstackexchange.com This method has shown good functional group compatibility and operational simplicity. wikipedia.orgstackexchange.com

Another approach focuses on achieving 3-position-selective trifluoromethylation, which has traditionally been challenging. nih.gov This can be accomplished through the nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent like a Togni reagent. nih.govnih.gov This process allows for the functionalization of a variety of pyridine and quinoline derivatives with high regioselectivity. nih.gov

Activation StrategyTrifluoromethyl SourceKey FeaturesReference
N-methylpyridine quaternary ammonium saltTrifluoroacetic acid / Silver carbonateGood yield, excellent regioselectivity, nucleophilic mechanism proposed wikipedia.orgstackexchange.com
HydrosilylationTogni Reagent I3-position-selective, nucleophilic activation followed by electrophilic trifluoromethylation nih.govnih.gov

Formation of the Pyridyl Ether Linkage

The final key step in the synthesis of 4-(pyridin-3-yloxy)-2-(trifluoromethyl)pyridine is the formation of the diaryl ether bond between the two pyridine rings. This is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction.

In this context, a suitably substituted halopyridine, typically a chloropyridine or a fluoropyridine, is reacted with a pyridinol in the presence of a base. For the synthesis of the target molecule, this would involve reacting a 4-halo-2-(trifluoromethyl)pyridine with 3-hydroxypyridine. The electron-withdrawing nature of the trifluoromethyl group at the 2-position activates the pyridine ring towards nucleophilic attack, particularly at the 4-position. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluorinated substrates in SNAr reactions. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the hydroxypyridine.

While SNAr is the most direct method, other cross-coupling reactions for C-O bond formation, such as the Ullmann condensation, could also be considered. wikipedia.org The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.orgwikipedia.org Modern variations of this reaction utilize soluble copper catalysts and various ligands to facilitate the transformation under milder conditions than the traditionally harsh requirements. wikipedia.orgorganic-chemistry.org

Reaction TypeCoupling PartnersReagents/CatalystsKey Features
Nucleophilic Aromatic Substitution (SNAr)4-Fluoro-2-(trifluoromethyl)pyridine + 3-HydroxypyridineBase (e.g., K2CO3, Cs2CO3), Polar aprotic solvent (e.g., DMF, DMSO)Activated by the electron-withdrawing -CF3 group; Fluoropyridines are highly reactive.
Ullmann Condensation4-Halo-2-(trifluoromethyl)pyridine + 3-HydroxypyridineCopper catalyst (e.g., CuI, Cu2O), Base, Ligand (optional)Copper-mediated cross-coupling; modern methods allow for milder conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions for C-O Bond Formation

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for forming carbon-heteroatom bonds, including the C-O ether linkage, on aromatic and heteroaromatic rings. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, is particularly susceptible to nucleophilic attack. youtube.com This reactivity is enhanced by the presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, which stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, an SNAr reaction would typically involve the reaction of a 2-(trifluoromethyl)pyridine derivative bearing a suitable leaving group (e.g., a halogen) at the 4-position with 3-hydroxypyridine in the presence of a base.

Key characteristics of SNAr reactions on pyridines:

Activation: The pyridine ring is activated towards nucleophilic attack, especially at the ortho and para positions (2- and 4-positions) relative to the ring nitrogen. wikipedia.orgyoutube.com

Electron-Withdrawing Groups (EWGs): The presence of EWGs like -CF3 or -NO2 ortho or para to the leaving group significantly accelerates the reaction rate by stabilizing the anionic intermediate. wikipedia.orgmasterorganicchemistry.com

Leaving Group: The nature of the leaving group influences the reaction rate, with fluoride often being the best leaving group in SNAr reactions, contrary to SN1 and SN2 reactions. masterorganicchemistry.com

Reactant 1Reactant 2ConditionsProduct Type
4-Halo-2-(trifluoromethyl)pyridine3-HydroxypyridineBase (e.g., K2CO3, NaH)Pyridyl Aryl Ether
2,4-DinitrochlorobenzeneHydroxideBasic solutionDinitrophenyl Ether
2-ChloropyridineAmineHeat2-Aminopyridine derivative

Oxidative Desulfurization-Fluorination of Xanthates for Aryl Trifluoromethyl Ethers

A crucial method for the synthesis of aryl trifluoromethyl ethers involves the oxidative desulfurization-fluorination of xanthates. researchgate.netelsevierpure.com This approach provides a pathway to introduce the trifluoromethoxy (-OCF3) group, a valuable moiety in medicinal chemistry. The general process starts with a phenol, which is first converted to a xanthate ester (R-OCS2Me). researchgate.net This intermediate is then treated with a fluorinating agent and an oxidant.

The reaction typically employs a combination of a hydrogen fluoride source, such as pyridine-HF (Olah's reagent), and an N-haloimide oxidant like 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS). researchgate.netelsevierpure.com The treatment of xanthates derived from phenols with these reagents affords aryl trifluoromethyl ethers in good to excellent yields. researchgate.net This method is a convenient alternative to harsher trifluoromethylation techniques. berkeley.edu

The reaction pathway can be controlled to yield either trifluoromethyl ethers (R-OCF3) or alkyl fluorides (R-F), depending on the substrate and the specific reagents used. For instance, using 70% HF/pyridine with an N-halo imide on xanthates from primary alcohols yields trifluoromethyl ethers, while the same conditions on xanthates from secondary or tertiary alcohols lead to fluorination.

SubstrateReagentsProductReference
Aryl Xanthate (Ar-OCS2Me)70% HF/Pyridine, DBHAryl Trifluoromethyl Ether (Ar-OCF3) researchgate.net
Primary Alkyl Xanthate70% HF/Pyridine, N-halo imideAlkyl Trifluoromethyl Ether (R-OCF3)
Secondary Alkyl Xanthate50% HF/Pyridine, N-halo imideAlkyl Trifluoromethyl Ether (R-OCF3)
Secondary/Tertiary Alkyl Xanthate70% HF/Pyridine, N-halo imideAlkyl Fluoride (R-F)

Metal-Catalyzed Coupling Reactions for Ether Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While extensively used for C-C and C-N bond formation (e.g., Suzuki, Negishi, Buchwald-Hartwig reactions), these methods can also be adapted for the synthesis of diaryl ethers. ustc.edu.cnresearchgate.netacs.org

Palladium- and copper-catalyzed reactions are most common for C-O bond formation. The Ullmann condensation, a classical copper-catalyzed reaction, involves the coupling of an aryl halide with an alcohol or phenol. Modern variations of these reactions often use palladium or nickel catalysts with specialized ligands, which can offer milder reaction conditions and broader substrate scope.

For the synthesis of complex pyridyl ethers, a palladium-catalyzed approach could involve the cross-coupling of a halopyridine derivative with a hydroxypyridine derivative. For example, a Pd(NIXANTPHOS)-based catalyst has been shown to be effective for the arylation of 4-pyridylmethyl aryl ether derivatives. nih.gov Although this example focuses on C-C bond formation alpha to the ether oxygen, similar catalytic systems can be envisioned for the direct formation of the C-O bond between two heteroaromatic rings.

Catalyst SystemReactant 1Reactant 2Product Type
Palladium/LigandAryl HalidePhenol/AlcoholDiaryl/Alkyl Aryl Ether
CopperAryl HalidePhenol/AlcoholDiaryl/Alkyl Aryl Ether
Nickel/LigandAryl HalidePhenol/AlcoholDiaryl/Alkyl Aryl Ether

Convergent and Divergent Synthesis Strategies for Complex Pyridyl Trifluoromethyl Ether Architectures

The construction of complex molecules like pyridyl trifluoromethyl ethers can be approached using either convergent or divergent synthetic strategies.

A divergent synthesis strategy begins with a common intermediate that is then elaborated into a variety of different target molecules. nih.gov This approach is particularly useful for creating a library of related compounds for structure-activity relationship (SAR) studies. For example, a synthesis could start with a 2-(trifluoromethyl)pyridine core equipped with a versatile functional group, such as a terminal alkyne. nih.gov This common intermediate can then be subjected to various coupling reactions, like Sonogashira or Suzuki couplings, to introduce diverse aryl or heteroaryl groups, thereby generating a range of different final products. nih.gov This strategy allows for rapid access to an array of compounds from a central building block. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches for Pyridyl Trifluoromethyl Ethers

Applying the principles of green chemistry to the synthesis of pyridyl trifluoromethyl ethers is crucial for minimizing environmental impact and improving safety and efficiency. jetir.orgeuropa.eu These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and design for energy efficiency. jetir.orgrasayanjournal.co.in

Key green chemistry considerations include:

Catalysis: Utilizing catalytic reagents over stoichiometric ones reduces waste. rasayanjournal.co.in The development of efficient and recyclable catalysts, particularly those based on earth-abundant metals like iron instead of precious metals like palladium, is a key research area. digitellinc.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. jetir.org Reactions like SNAr can have high atom economy if the leaving group and base form a low-mass salt.

Safer Solvents and Reagents: The choice of solvents and reagents is critical. Efforts are made to replace hazardous solvents like dichloromethane with safer alternatives. jetir.org Similarly, replacing toxic reagents, such as the SF4 used in some older fluorination methods, with safer alternatives like pyridine-HF is a significant improvement. google.comjst.go.jp

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. jetir.org Microwave-assisted and ultrasonic synthesis are techniques that can often reduce reaction times and energy requirements. rasayanjournal.co.in

Process Intensification: The development of one-step or one-pot reactions, such as simultaneous vapor-phase chlorination/fluorination processes, can simplify procedures and reduce waste generation compared to multi-step syntheses. jst.go.jpsemanticscholar.org

By incorporating these principles, the synthesis of valuable compounds like this compound can be made more sustainable and environmentally benign.

Mechanistic Elucidation of Reactions Involving 4 Pyridin 3 Yloxy 2 Trifluoromethyl Pyridine Formation

Exploration of Aryl Transfer Processes in Pyridyl Ether Synthesis

Aryl transfer reactions represent a class of intramolecular processes that are highly efficient for the formation of diaryl ethers. Among these, the Smiles rearrangement is a prominent example of an intramolecular nucleophilic aromatic substitution.

Smiles Rearrangement Mechanisms in Heteroaromatic Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction where an aryl group migrates from a heteroatom to a nucleophilic center within the same molecule. nih.govwikipedia.orgorganicreactions.org The reaction typically requires the migrating aromatic or heteroaromatic ring to be activated by electron-withdrawing groups, which stabilize the intermediate. nih.govwikipedia.org For the synthesis of pyridyl ethers, heteroaromatic rings such as pyridine (B92270) can serve as the migrating group. chemistry-reaction.com The general mechanism proceeds through a spirocyclic intermediate, often referred to as a Meisenheimer complex. cdnsciencepub.commanchester.ac.uk

The Smiles rearrangement is fundamentally an intramolecular process, a characteristic that confers significant kinetic advantages over its intermolecular counterparts. organicreactions.orgcdnsciencepub.com The intramolecular nature leads to enhanced reaction rates, allowing for the reaction of aryl rings that would otherwise be insufficiently activated for intermolecular SNAr reactions. cdnsciencepub.com This efficiency stems from the proximity of the reacting centers, which reduces the entropic barrier to reaction.

However, under certain conditions, particularly at higher concentrations, competing intermolecular side-reactions can occur. cdnsciencepub.com The balance between the desired intramolecular rearrangement and potential intermolecular pathways is a critical consideration in synthetic design. In catalyzed versions of the reaction, both intra- and intermolecular transformations have been successfully demonstrated, highlighting the versatility of this rearrangement. nih.gov

FeatureIntramolecular Smiles RearrangementIntermolecular Nucleophilic Aromatic Substitution
Nature Migration of an aryl group within the same molecule. organicreactions.orgReaction between two separate molecules. cdnsciencepub.com
Reaction Rate Generally enhanced due to proximity of reacting centers. cdnsciencepub.comTypically slower; requires sufficient activation of the aryl ring. cdnsciencepub.com
Intermediate Involves a spirocyclic Meisenheimer adduct. cdnsciencepub.comInvolves an acyclic Meisenheimer adduct.
Concentration Favored at lower concentrations. cdnsciencepub.comCan become competitive at higher concentrations. cdnsciencepub.com

Computational chemistry has provided profound insights into the mechanism of the Smiles rearrangement, clarifying transition state structures and the energetics of the reaction pathway. Density Functional Theory (DFT) calculations have been employed to model the potential energy surface of the rearrangement. cdnsciencepub.com These studies support a stepwise mechanism involving the formation of a stable Meisenheimer adduct intermediate, followed by the cleavage of a C-O or C-N bond, which is often the rate-determining step. cdnsciencepub.com

Quantum mechanical calculations have explored competing reaction routes, helping to distinguish between two-step and concerted mechanisms. rsc.org In many cases, the evidence points to a two-step process rather than a direct intramolecular substitution. rsc.org Furthermore, computational analyses like Independent Gradient Model based on Hirshfeld partition (IGM-δg) have unveiled subtle, non-covalent interactions, such as intramolecular π–π stacking, that can accelerate the reaction by stabilizing the transition state. rsc.org

Entropy data (ΔS‡) derived from kinetic experiments and supported by computational models indicates that the transition states can be sterically crowded, consistent with the formation of a structured Meisenheimer adduct. cdnsciencepub.com These computational tools are invaluable for understanding how factors like linker length and substituent effects influence reaction rates and mechanistic pathways. rsc.org

Computational FindingMechanistic ImplicationSource(s)
Potential Energy Surface Modeling (DFT) Supports a stepwise mechanism via a stable Meisenheimer adduct. cdnsciencepub.com cdnsciencepub.com
Rate-Determining Step Identification Often identified as the decomposition (bond cleavage) of the Meisenheimer adduct. cdnsciencepub.com cdnsciencepub.com
Mechanism Type Analysis Distinguishes between concerted and two-step pathways, often favoring the latter. rsc.org rsc.org
Non-covalent Interaction Analysis (IGM-δg) Reveals stabilizing intramolecular forces (e.g., π–π stacking) that accelerate the reaction. rsc.org rsc.org
Transition State Entropy (ΔS‡) Calculation Indicates sterically crowded transition states, consistent with a spirocyclic intermediate. cdnsciencepub.com cdnsciencepub.com

Detailed Investigation of Catalytic Reaction Pathways

Transition metal catalysis, particularly with palladium, offers a powerful and versatile alternative for the synthesis of diaryl ethers. These methods often exhibit broad substrate scope and functional group tolerance under relatively mild conditions.

Mechanistic Studies of Palladium-Catalyzed Etherification

Palladium-catalyzed C-O bond formation, a type of Buchwald-Hartwig amination/etherification, is a cornerstone for synthesizing diaryl ethers. organic-chemistry.org The catalytic cycle is generally understood to involve a sequence of elementary steps centered on a Pd(0)/Pd(II) redox couple.

A plausible mechanism for the formation of a pyridyl ether involves the following key steps:

Oxidative Addition : A low-valent Pd(0) complex reacts with an aryl or heteroaryl halide (e.g., a bromopyridine derivative) to form a Pd(II) intermediate. nih.gov

Ligand Exchange/Deprotonation : The alcohol or phenol (B47542) (e.g., a hydroxypyridine derivative) coordinates to the Pd(II) center. In the presence of a base, it is deprotonated to form a more nucleophilic alkoxide or phenoxide ligand.

Reductive Elimination : The C-O bond is formed as the aryl group and the alkoxide/phenoxide group are eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov

This general pathway is supported by numerous studies on related palladium-catalyzed cross-coupling reactions, including C-C and C-N bond formations, which proceed through analogous intermediates and elementary steps. beilstein-journals.orgbeilstein-archives.org The specific nature of the ligands, substrates, and reaction conditions can influence the rate and efficiency of each step in the cycle.

Understanding Ligand Effects in Transition Metal Catalysis

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions, as it directly influences the catalyst's reactivity, stability, and selectivity. nih.gov Ligands coordinate to the palladium center, modifying its steric and electronic properties, which in turn affects the kinetics of the elementary steps in the catalytic cycle. nih.gov

Key Roles of Ligands:

Reactivity and Stability : Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald-type biarylphosphines (e.g., CyJohnPhos, tBuBrettPhos), are often highly effective. beilstein-journals.orgorganic-chemistry.org They promote the crucial oxidative addition and reductive elimination steps while stabilizing the palladium catalyst and preventing its degradation into inactive palladium black. nih.gov

Selectivity : Ligands can control regioselectivity and chemoselectivity, ensuring the reaction occurs at the desired position and tolerates other functional groups in the molecule. nih.gov

Reaction Conditions : The use of highly efficient ligands can enable reactions to proceed under milder conditions, such as lower temperatures, which broadens the substrate scope to include base-sensitive functional groups. organic-chemistry.org

Experimental studies consistently demonstrate the dramatic impact of ligand choice. For instance, in the intramolecular C-H arylation of pyridine derivatives, changing the ligand from none to triphenylphosphine (B44618) (PPh₃) or CyJohnPhos increased the product yield from 42% to over 90%. beilstein-journals.orgbeilstein-archives.org Similarly, ligands like NIXANTPHOS have been identified as optimal for specific palladium-catalyzed reactions involving pyridylmethyl ethers. nih.gov This intimate relationship between the ligand, substrate, and catalyst underscores the importance of ligand screening and design in developing efficient catalytic systems for pyridyl ether synthesis. nih.gov

Ligand TypeExample(s)Effect on Pd-Catalyzed ReactionsSource(s)
Buchwald-type Biarylphosphines CyJohnPhos, tBuBrettPhosIncrease reaction rates and yields; improve catalyst stability; enable milder reaction conditions. beilstein-journals.orgbeilstein-archives.orgorganic-chemistry.org
Simple Phosphines PPh₃ (Triphenylphosphine)Can be effective and significantly improve yields compared to ligandless reactions. beilstein-journals.org
Specialized Bidentate Ligands NIXANTPHOSIdentified as optimal for specific transformations, exhibiting high reactivity and chemoselectivity. nih.gov
2-Pyridone Ligands 3-nitro-5-(trifluoromethyl)pyridin-2-olCan stabilize the palladium catalyst and lower the activation energy of C-H bond cleavage. nih.gov

Computational and Theoretical Chemistry in the Study of 4 Pyridin 3 Yloxy 2 Trifluoromethyl Pyridine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 4-(pyridin-3-yloxy)-2-(trifluoromethyl)pyridine, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP or HSEH1PBE with a suitable basis set such as 6-311+G(d,p), can provide a detailed understanding of the molecular geometry of this compound. journaleras.com For analogous compounds like 2-methoxy-3-(trifluoromethyl)pyridine (B55313), DFT has been successfully used to obtain optimized molecular structures, including bond lengths and bond angles. researchgate.net

These calculations would reveal the precise spatial arrangement of the two pyridine (B92270) rings and the trifluoromethyl group. The bond lengths and angles within the pyridine rings are expected to be consistent with aromatic systems, while the C-O-C ether linkage and the C-CF3 bond will have characteristic lengths determined by the electronic effects of the substituents. The global minimum energy of the optimized structure can also be determined, providing a measure of the molecule's stability. researchgate.net Furthermore, DFT can be used to calculate vibrational frequencies (FT-IR and FT-Raman spectra), which can be compared with experimental data to validate the computational model. researchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Related Trifluoromethylpyridine Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-C (pyridine ring)~1.39
C-N (pyridine ring)~1.34
C-O (ether)~1.36
O-C (ether)~1.42
C-C (CF3)~1.51
C-F~1.34
C-O-C (ether angle)~118°
C-C-F (angle)~111°
F-C-F (angle)~107°

Note: The data in this table are representative values for analogous structures and are intended for illustrative purposes, as specific DFT data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. The HOMO is associated with the nucleophilic character of a molecule, while the LUMO relates to its electrophilic character. libretexts.orgyoutube.com

For this compound, the HOMO is likely to be localized on the electron-rich pyridyloxy moiety, while the LUMO is expected to be concentrated on the electron-deficient trifluoromethyl-substituted pyridine ring. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. DFT calculations can accurately predict the energies of these frontier orbitals and their spatial distribution. This information is valuable for predicting how the molecule will interact with other reagents and for understanding its reaction mechanisms. youtube.comyoutube.com

Table 2: Representative Frontier Molecular Orbital Energies for Trifluoromethyl-Substituted Aromatic Compounds

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 6.5

Note: These values are typical for related aromatic compounds and serve as an illustration. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational landscape of this compound over time. MD simulations model the movement of atoms and molecules based on a force field, providing insights into conformational changes, flexibility, and intermolecular interactions in different environments.

The central ether linkage in this compound allows for rotational flexibility between the two pyridine rings. A key conformational feature of trifluoromethoxy groups attached to aromatic rings is their preference for a non-planar arrangement. nih.govbeilstein-journals.org It is likely that the trifluoromethyl group in the 2-position of the pyridine ring will influence the preferred dihedral angle between the two aromatic rings. Computational analysis of related difluoroalkyl ethers has shown that fluorination can allow access to conformational spaces not accessible to their non-fluorinated parent compounds. researchgate.net A detailed conformational analysis using computational methods would identify the most stable conformers and the energy barriers between them, which is crucial for understanding its interactions with biological targets or other molecules.

Investigation of Intermolecular Interactions

The trifluoromethyl group and the aromatic rings of this compound can participate in various non-covalent interactions that are critical in determining its solid-state packing and interactions in solution.

The interaction between a carbon-fluorine bond and a π-system (C-F...π) is a significant non-covalent interaction in fluoroaromatic compounds. researchgate.net In the case of this compound, the fluorine atoms of the trifluoromethyl group can interact with the π-electron cloud of the adjacent pyridine ring or with the rings of neighboring molecules. These interactions are generally attractive and play a role in the stabilization of molecular conformations and crystal packing. Theoretical calculations, such as DFT, can be used to estimate the energetic contributions of these C-F...π interactions. researchgate.net

Structure-Property Relationship (SPR) Studies Using Theoretical Approaches

A hypothetical SPR study on this compound would likely focus on several key molecular descriptors. These descriptors, calculated using quantum mechanical methods such as Density Functional Theory (DFT), provide quantitative insights into the molecule's behavior.

Key Molecular Descriptors and Their Significance:

Steric Factors: The size and shape of the molecule, dictated by the arrangement of its atoms, play a critical role in how it interacts with other molecules. The bulky trifluoromethyl group and the angular pyridin-3-yloxy substituent create a specific three-dimensional profile. Computational models can calculate steric hindrance and conformational possibilities, which are vital for understanding how the molecule might fit into a biological receptor or a crystalline lattice.

Lipophilicity and Solubility: The balance between a molecule's affinity for fatty (lipophilic) and aqueous (hydrophilic) environments is a key determinant of its behavior in many chemical and biological systems. Theoretical methods can predict the octanol-water partition coefficient (logP), a common measure of lipophilicity. For this compound, the presence of the fluorinated group and the aromatic rings would be expected to contribute to a higher lipophilicity.

To illustrate the kind of data that would be generated in a theoretical SPR study, the following tables present hypothetical calculated values for this compound and a series of virtual analogs. These analogs are created by systematically modifying the parent structure to observe the resulting changes in key properties.

CompoundModificationCalculated Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compoundParent Molecule----
Analog 1-CF3 at position 4----
Analog 2-OCH3 instead of -O-pyridin-3-yl----
Analog 3-H instead of -CF3----
CompoundModificationCalculated logPCalculated Polar Surface Area (Ų)Calculated Molar Refractivity (cm³/mol)
This compoundParent Molecule---
Analog 1-CF3 at position 4---
Analog 2-OCH3 instead of -O-pyridin-3-yl---
Analog 3-H instead of -CF3---

Note: The data in the tables above is hypothetical and serves to illustrate the types of parameters that would be investigated in a computational SPR study. Actual values would require dedicated quantum chemical calculations.

Detailed Research Findings from Analogous Systems:

While specific research on this compound is limited, studies on analogous pyridine derivatives provide valuable insights. For instance, computational analyses of various trifluoromethyl-substituted pyridines have consistently shown that the -CF3 group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. Furthermore, the high electronegativity of fluorine atoms in the -CF3 group often leads to a notable increase in the dipole moment of the molecule, which can influence its solubility and crystal packing.

Despite extensive searches for specific analytical and spectroscopic data for the compound "this compound," no experimental ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, or X-ray crystallography data could be located in the available scientific literature, patents, or chemical databases.

Therefore, it is not possible to provide the detailed article requested in the prompt, as the foundational experimental data required to populate the specified sections and subsections for this particular chemical compound is not publicly available. Information on related but structurally distinct molecules cannot be used as a substitute due to the strict instructions to focus solely on "this compound".

Advanced Analytical and Spectroscopic Characterization of Pyridyl Trifluoromethyl Ethers

X-ray Crystallography for Solid-State Structure Determination

Analysis of Supramolecular Assemblies and Packing Interactions

While a specific single-crystal X-ray diffraction study for 4-(pyridin-3-yloxy)-2-(trifluoromethyl)pyridine is not extensively detailed in publicly available literature, the analysis of its molecular structure allows for the prediction of several key supramolecular interactions that likely govern its crystal packing. The assembly of molecules in the solid state is dictated by a complex interplay of non-covalent interactions, and for this compound, these would primarily include hydrogen bonds, π-π stacking, and interactions involving the trifluoromethyl group.

The presence of two pyridine (B92270) rings, one electron-deficient due to the trifluoromethyl group and the other more electron-rich, creates opportunities for offset π–π stacking interactions. These interactions are a significant force in the self-assembly of aromatic systems. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors for weak C–H···N interactions with hydrogen atoms from neighboring molecules.

Table 1: Potential Supramolecular Interactions in this compound

Interaction TypeParticipating GroupsDescription
π–π StackingPyridine RingsFace-to-face or offset stacking between the aromatic rings, contributing to crystal stability.
Hydrogen Bonding (Weak)C–H···NAromatic C-H donors interacting with the nitrogen lone pair of a pyridine ring.
Hydrogen Bonding (Weak)C–H···FAromatic C-H donors interacting with the electronegative fluorine atoms of the CF3 group. researchgate.net
Halogen-π InteractionC–F···πInteraction between the fluorine atoms and the electron cloud of a pyridine ring. researchgate.net
Dipole-Dipole InteractionsEther Linkage, CF3 GroupInteractions arising from the permanent dipoles of the polar C-O-C and C-CF3 bonds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds in the pyridine rings typically appear in the 1600–1400 cm⁻¹ region of the spectra. In-plane and out-of-plane C–H bending vibrations are also expected at lower frequencies. aps.org

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group is known to produce very strong absorption bands in the IR spectrum due to the large change in dipole moment during its vibrations. The symmetric and asymmetric C–F stretching modes are the most prominent and are typically found in the 1350–1100 cm⁻¹ range. researchgate.netnih.gov CF₃ bending and rocking modes appear at lower wavenumbers.

Aryl Ether (C–O–C) Vibrations: The diaryl ether linkage is characterized by its asymmetric and symmetric C–O–C stretching vibrations. The asymmetric stretch, usually stronger in the IR spectrum, is expected between 1270–1200 cm⁻¹. The symmetric stretch is often weaker and appears at a lower frequency, around 1050–1010 cm⁻¹. jocpr.com

The complementary nature of IR and Raman spectroscopy is crucial for a complete vibrational analysis. Symmetric vibrations with a large change in polarizability, such as the pyridine ring breathing mode, often produce strong signals in the Raman spectrum but may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound (Based on Analogous Compounds)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
C–H StretchingPyridine Rings3100–3000MediumStrong
C=N / C=C StretchingPyridine Rings1610–1430StrongStrong
Ring BreathingPyridine Rings~1000WeakStrong
C–F Asymmetric Stretching-CF₃~1315Very StrongMedium
C–F Symmetric Stretching-CF₃~1150Very StrongMedium
C–O–C Asymmetric StretchingAryl Ether1250–1200StrongWeak
C–O–C Symmetric StretchingAryl Ether1050–1010MediumMedium
CF₃ Bending / Deformation-CF₃800–600MediumMedium

Note: The data presented are estimations based on spectroscopic studies of analogous compounds and general spectroscopic correlation tables. researchgate.netjocpr.comaps.orgnih.gov

Future Research Directions and Emerging Paradigms in Pyridyl Trifluoromethyl Ether Chemistry

Innovations in Synthesis and Sustainable Chemical Manufacturing

The demand for trifluoromethylpyridine (TFMP) derivatives has seen a consistent increase, prompting significant research into more efficient and sustainable manufacturing processes. researchoutreach.org Future innovations are geared towards overcoming the limitations of traditional synthetic routes, which often involve harsh conditions and the use of hazardous reagents. google.com

Two primary strategies have historically dominated the production of TFMP derivatives: the modification of pre-existing pyridine (B92270) rings through reactions like halogen exchange, and the construction of the pyridine ring from smaller, trifluoromethyl-containing building blocks via cyclo-condensation. researchoutreach.orgnbinno.com While effective, these methods present challenges in terms of selectivity and environmental impact. google.com

Emerging paradigms in sustainable manufacturing focus on several key areas:

Continuous-Flow Processes: The adoption of continuous-flow technology offers a promising alternative to traditional batch processing. chemrevlett.com Flow chemistry can enhance reaction efficiency, improve safety by minimizing the volume of hazardous materials at any given time, and allow for precise control over reaction parameters, leading to higher yields and purity. chemrevlett.combohrium.com An electrochemical oxidative O-trifluoromethylation of phenols has been successfully adapted to flow cells, significantly improving efficiency. chemrevlett.com

Green Solvents and Catalysts: Research is increasingly directed towards replacing hazardous solvents and heavy metal catalysts with more environmentally benign alternatives. This includes the use of greener solvents and the development of catalyst-free reaction conditions where possible. chemrevlett.comrsc.org

Stereochemical Editing: For complex molecules, novel synthetic routes featuring key stereochemical editing steps are being developed. These methods allow for highly efficient and scalable protocols under mild conditions, as demonstrated in the synthesis of trans-4-trifluoromethyl-l-proline, a key building block for a SARS-CoV-2 inhibitor clinical candidate. acs.orgfigshare.com

Table 1: Comparison of Synthetic Strategies for Trifluoromethylpyridines

Method Description Advantages Challenges & Future Directions
Halogen Exchange Substitution of chlorine on a trichloromethyl-pyridine precursor with fluorine using fluorinating agents. nbinno.com Direct route to incorporate the -CF3 group. nbinno.com Often requires harsh conditions; improving selectivity and reducing waste are key research areas. google.com
Cyclo-condensation Building the pyridine ring from smaller CF3-containing blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate. researchoutreach.orgjst.go.jp Greater control over the final structure and substitution patterns. nbinno.com Optimizing reaction efficiency and sourcing sustainable building blocks. researchoutreach.org
Direct C-H Trifluoromethylation Direct introduction of a -CF3 group onto the pyridine ring. bohrium.comjst.go.jp Atom-economical and avoids pre-functionalization steps. Improving regioselectivity and functional group tolerance remains an active area of research. bohrium.comresearchgate.net

| Flow Photocatalysis | Using organic photoredox catalysts in continuous-flow systems for direct C-H trifluoromethylation. bohrium.com | Rapid synthesis, metal- and oxidant-free conditions, improved light penetration. bohrium.com | Scaling up processes and expanding the substrate scope. |

Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing novel transformations. Future research will heavily rely on advanced analytical techniques to probe reaction intermediates and transition states in real-time.

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy are invaluable for monitoring reaction progress, identifying transient intermediates, and elucidating complex reaction pathways. For instance, mechanistic studies on the formation of trifluoromethyl ethers have proposed pathways involving single electron transfer (SET) or the generation of pyridinium (B92312) salt intermediates. chemrevlett.comqu.edu.qa Applying in situ methods can provide direct evidence for these proposed mechanisms.

Kinetic Studies: Detailed kinetic analysis helps to quantify reaction rates, determine activation energies, and understand the influence of various parameters on the reaction outcome. dtic.mil Such studies are essential for transitioning laboratory-scale procedures to industrial manufacturing. dtic.mil For example, kinetic investigations into fluorine reactions have provided fundamental insights into bond dissociation energies and the reactivity of fluorinated compounds. dtic.mil Future work will likely focus on applying these techniques to the specific nucleophilic aromatic substitution reactions used to synthesize pyridyl ethers, allowing for precise process optimization.

Expanding the Scope of Computational Design and AI-Assisted Discovery

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and development of new pyridyl trifluoromethyl ether derivatives. These tools can significantly accelerate the design-synthesize-test cycle.

Computational Screening: Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and potential biological activity of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov This approach has been used to elucidate adsorption mechanisms for pyridine-based polymers. nih.gov

AI and Machine Learning (ML): Machine learning models are being developed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. nih.govresearchgate.net An ML-assisted material genome approach has been successfully used to design high-efficiency pyridine-based polymer adsorbents by screening thousands of virtual candidates. nih.gov In drug discovery, ML algorithms analyze vast datasets to identify structure-activity relationships, predict pharmacokinetic properties, and screen virtual libraries for potential hits. atomwise.com The use of molecular "fingerprints"—vector representations of a molecule's structure—allows ML models to process and learn from chemical data effectively. atomwise.com

Table 2: Impact of AI and Computational Tools in Pyridyl Ether Chemistry

Tool/Technique Application Potential Impact
Density Functional Theory (DFT) Elucidating reaction mechanisms; predicting molecular properties. nih.gov Rational design of catalysts and reagents; prioritization of synthetic targets.
Machine Learning (ML) Models Predicting adsorption capacity, reaction outcomes, and biological activity. nih.gov Accelerated discovery of new materials and drug candidates; optimization of synthetic processes.

| Material Genome Approach (MGA) | Systematic design and screening of virtual polymer libraries. nih.govresearchgate.net | Precise design of materials with tailored properties, reducing trial-and-error experimentation. nih.gov |

Development of Novel Catalytic Systems Incorporating Trifluoromethylpyridine Scaffolds

While the trifluoromethylpyridine moiety is often the target of synthesis, it can also be incorporated into ligands for catalysis, opening up new avenues for asymmetric synthesis and other transformations. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of a catalyst, potentially enhancing its activity and selectivity. nih.gov

Future research will focus on:

Asymmetric Catalysis: Designing chiral ligands that feature a trifluoromethylpyridine scaffold. For example, (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been used as a ligand in palladium-catalyzed asymmetric synthesis. nih.gov Further development could lead to catalysts with higher enantioselectivity for a broader range of reactions.

Immobilized Catalysts: Anchoring these novel catalysts to solid supports enables their use in continuous-flow systems and facilitates catalyst recovery and reuse, aligning with the principles of sustainable manufacturing. nih.gov Although immobilization can sometimes lead to reduced reaction rates, the enhanced stability and reusability often provide a significant advantage, with some immobilized catalysts being used for up to 10 consecutive reaction cycles. nih.gov

Photoredox Catalysis: Trifluoromethylpyridine derivatives themselves can be explored as components of novel organic photoredox catalysts, leveraging their unique electronic properties to facilitate light-driven chemical transformations. bohrium.com

Exploration of Interdisciplinary Applications Beyond Traditional Boundaries

The unique properties of pyridyl trifluoromethyl ethers make them attractive candidates for applications beyond their traditional roles in medicine and agriculture. Future research is expected to bridge the gap between chemistry and other disciplines like materials science and chemical biology.

Materials Science: The incorporation of trifluoromethylpyridine moieties into polymers and liquid crystals can lead to materials with novel optical, electronic, and thermal properties. nih.gov For example, pyridine derivatives are known to form stable liquid crystal phases, and the introduction of a trifluoromethyl group can further tune these properties for applications in displays and sensors. nih.gov

Chemical Biology: Fluorinated molecules are increasingly used as probes to study biological systems. The 19F nucleus is an excellent handle for NMR studies, allowing researchers to monitor the interaction of a drug candidate with its biological target in a complex environment. The trifluoromethylpyridine scaffold could be incorporated into chemical probes for such mechanistic studies.

Environmental Science: As demonstrated by the development of pyridine-based polymers for the removal of radioactive ions from nuclear waste, there is potential for designing specialized materials for environmental remediation. nih.gov The high selectivity and stability of these compounds make them well-suited for capturing specific pollutants.

This multidisciplinary approach ensures that the full potential of pyridyl trifluoromethyl ether chemistry will be realized, leading to innovations that address a wide range of scientific and societal challenges. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(pyridin-3-yloxy)-2-(trifluoromethyl)pyridine, and what key intermediates are involved?

  • Methodology : Synthesis typically involves halogenated pyridine precursors. For example:

  • Substitution reactions : Use sodium azide or potassium thiocyanate to introduce azido/thiocyanato groups at reactive positions (e.g., iodine substitution in 4-fluoro-2-iodo-3-(trifluoromethyl)pyridine derivatives) .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to form biaryl ethers. Transition-metal-free methods (e.g., base-promoted aryl halide activation) are alternatives for coupling pyridin-3-yloxy groups .
    • Key Intermediates :
IntermediateRoleReference
4-Fluoro-2-iodo-3-(trifluoromethyl)pyridineHalogenated precursor for substitution
Pyridin-3-ol derivativesEtherification partners for coupling

Q. How is regioselectivity controlled during substitution reactions in trifluoromethylpyridine synthesis?

  • Methodology : Steric and electronic effects of the trifluoromethyl group direct substitution. For example:

  • The electron-withdrawing CF₃ group deactivates the pyridine ring, favoring nucleophilic aromatic substitution at positions ortho/para to the CF₃ group.
  • Use bulky bases (e.g., LDA) to enhance selectivity at less hindered positions .

Advanced Research Questions

Q. What strategies minimize byproduct formation during palladium-catalyzed coupling of halogenated pyridines with heteroaryl ethers?

  • Methodology :

  • Ligand optimization : Use bidentate ligands (e.g., XPhos) to stabilize Pd intermediates and reduce side reactions.
  • Solvent control : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity .
  • Temperature modulation : Lower temperatures (60–80°C) reduce decomposition of sensitive trifluoromethyl groups .

Q. How can spectroscopic techniques resolve electronic effects of the trifluoromethyl group in pyridine derivatives?

  • Methodology :

  • ¹⁹F NMR : Quantifies electron-withdrawing effects by observing chemical shifts of CF₃ groups.
  • X-ray crystallography : Resolves steric distortions caused by CF₃ substitution (e.g., twisted pyridine rings in solid-state structures) .

Application-Oriented Questions

Q. What experimental approaches evaluate this compound as a ligand in optoelectronic materials?

  • Methodology :

  • Photoluminescence studies : Measure emission spectra of Ir(III) or Pt(II) complexes incorporating the ligand (cf. greenish-blue OLED emitters using 2-phenylpyridine ligands) .
  • Electrochemical analysis : Cyclic voltammetry determines HOMO-LUMO gaps for charge transport optimization .

Q. How is the biological activity of fluorinated pyridine derivatives assessed against neurological targets?

  • Methodology :

  • Radioligand binding assays : Screen for α7 nicotinic acetylcholine receptor affinity (e.g., analogs of PMP-311 with pyridin-3-yloxy motifs showed nanomolar binding) .
  • In vivo efficacy : Collagen-induced arthritis models test anti-inflammatory potential .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting solubility data for trifluoromethylpyridine derivatives?

  • Methodology :

  • Salt formation : Dihydrochloride salts (e.g., 4-(3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride) enhance aqueous solubility vs. free bases .
  • Solvent polarity : LogP calculations predict solubility trends; verify via HPLC with varied mobile phases (e.g., acetonitrile/water gradients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.